(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride
Overview
Description
(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride is a boron-containing compound with a molecular weight of 218.45 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride typically involves the reaction of 2-(2-aminoethoxy)pyridine with boronic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the boronic acid derivative . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for cross-coupling reactions). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is utilized in the synthesis of bioactive molecules and as a tool for studying biological processes.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, in cross-coupling reactions, the compound acts as a boron donor, facilitating the formation of carbon-carbon bonds through a series of steps, including oxidative addition, transmetalation, and reductive elimination . The precise mechanism may vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine-4-boronic acid, pinacol ester: This compound is similar in structure and is used in the synthesis of bioactive small molecules.
4-Pyridinylboronic acid: Another related compound commonly used in cross-coupling reactions.
Uniqueness
(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of reactions and its applications in diverse fields make it a valuable compound in scientific research.
Properties
IUPAC Name |
[2-(2-aminoethoxy)pyridin-4-yl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O3.ClH/c9-2-4-13-7-5-6(8(11)12)1-3-10-7;/h1,3,5,11-12H,2,4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZRARJIUQMEPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)OCCN)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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